(1S,2S,6R,11R,13S,14R,15R)-1,6,13,14-Tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one (1S,2S,6R,11R,13S,14R,15R)-1,6,13,14-Tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one Phorbol is a white solid. (NTP, 1992)
Phorbol is a diterpenoid with the structure of tigliane hydroxylated at C-4, -9, -12(beta), -13 and -20, with an oxo group at C-3 and unsaturation at the 1- and 6-positions. It is a tetracyclic diterpenoid, an enone, a cyclic ketone, a tertiary alcohol and a tertiary alpha-hydroxy ketone. It derives from a hydride of a tigliane.
Brand Name: Vulcanchem
CAS No.: 17673-25-5
VCID: VC0539525
InChI: InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18+,19-,20-/m1/s1
SMILES: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O
Molecular Formula: C20H28O6
Molecular Weight: 364.4 g/mol

(1S,2S,6R,11R,13S,14R,15R)-1,6,13,14-Tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one

CAS No.: 17673-25-5

Inhibitors

VCID: VC0539525

Molecular Formula: C20H28O6

Molecular Weight: 364.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(1S,2S,6R,11R,13S,14R,15R)-1,6,13,14-Tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one - 17673-25-5

CAS No. 17673-25-5
Product Name (1S,2S,6R,11R,13S,14R,15R)-1,6,13,14-Tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Molecular Formula C20H28O6
Molecular Weight 364.4 g/mol
IUPAC Name (1S,2S,6S,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Standard InChI InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18+,19-,20-/m1/s1
Standard InChIKey QGVLYPPODPLXMB-UBTYZVCOSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@]4(CC(=C3)CO)O)C)O)O)O
SMILES CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O
Canonical SMILES CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O
Appearance Solid powder
Colorform Anhydrous crystals; two forms of solvated crystals from ethyl acetate; solvated crystals from methanol or ethanol
Powder, solid
Density 1.4 g/cu cm (est)
Melting Point 482 to 484 °F (solvent-free) (decomposes) (NTP, 1992)
250-251 °C (decomposition)
Physical Description Phorbol is a white solid. (NTP, 1992)
Description Phorbol is a white solid. (NTP, 1992)
Phorbol is a diterpenoid with the structure of tigliane hydroxylated at C-4, -9, -12(beta), -13 and -20, with an oxo group at C-3 and unsaturation at the 1- and 6-positions. It is a tetracyclic diterpenoid, an enone, a cyclic ketone, a tertiary alcohol and a tertiary alpha-hydroxy ketone. It derives from a hydride of a tigliane.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Phorbol is unstable to prolonged exposure to air, light and ambient temperatures.
Solubility Quite soluble (NTP, 1992)
Quite soluble in polar solvents, including water
In ethanol, 50 mg/mL
Soluble in acetone
Soluble in dimethyl sulfoxide (DMSO)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-alpha-phorbol
4alpha-phorbol
beta-phorbol
isophorbol
phorbol
phorbol, (1aR-(1aalpha,1bbeta,4aalpha,7aalpha,7balpha,8alpha,9beta,9bbeta))-isome
Vapor Pressure 1.1X10-14 mm Hg at 25 °C (est)
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PubChem Compound 114708
Last Modified Nov 11 2021
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